molecular formula C14H17N B12536592 2-(2-Methylpent-4-en-2-yl)-1H-indole CAS No. 683800-29-5

2-(2-Methylpent-4-en-2-yl)-1H-indole

Cat. No.: B12536592
CAS No.: 683800-29-5
M. Wt: 199.29 g/mol
InChI Key: SCFIFFAYGJDOKR-UHFFFAOYSA-N
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Description

2-(2-Methylpent-4-en-2-yl)-1H-indole is an indole derivative characterized by a branched alkenyl substituent at the 2-position of the indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.

Properties

CAS No.

683800-29-5

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-(2-methylpent-4-en-2-yl)-1H-indole

InChI

InChI=1S/C14H17N/c1-4-9-14(2,3)13-10-11-7-5-6-8-12(11)15-13/h4-8,10,15H,1,9H2,2-3H3

InChI Key

SCFIFFAYGJDOKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=C)C1=CC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpent-4-en-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of indole with 2-methylpent-4-en-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, allowing it to react with the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of 2-(2-Methylpent-4-en-2-yl)-1H-indole may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpent-4-en-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of nitro, sulfo, or halo-indole derivatives.

Scientific Research Applications

2-(2-Methylpent-4-en-2-yl)-1H-indole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpent-4-en-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Electronic Features

The substituent at the 2-position of indole significantly impacts electronic and steric properties:

Compound Name Substituent at 2-Position Key Structural Features
2-(2-Methylpent-4-en-2-yl)-1H-indole Branched alkenyl (C6H11) Electron-rich, hydrophobic, moderate steric bulk
2-(Thiophen-2-yl)-1H-indole () Thiophene ring Electron-deficient (due to S atom), planar
2-(4-Fluorophenyl)-3-methyl-1H-indole () Fluorophenyl Electron-withdrawing (F), enhances polarity
2-(Benzenesulfonylmethyl)-1H-indole () Sulfonyl group (SO2) Strongly electron-withdrawing, polar
Obatoclax Mesylate () Pyrrole-methoxypyrrole substituent Extended π-system, planar, moderate polarity

Key Observations :

  • Thiophene and pyrrole substituents (e.g., Obatoclax) introduce aromaticity and planar geometries, favoring π-π stacking in biological targets .

Key Observations :

  • Branched alkenyl groups (as in the target compound) may require optimized Friedel-Crafts conditions to avoid side reactions .
  • Sulfonyl-containing derivatives (e.g., ) often employ sulfonation steps, which demand stringent temperature control .

Key Observations :

  • Thiophene-substituted indoles exhibit potent cytotoxicity but require high selectivity to minimize off-target effects .
  • The methylpentenyl group’s hydrophobicity may improve blood-brain barrier penetration compared to polar sulfonyl derivatives, making it relevant for CNS targets .

Physicochemical Properties

Substituents influence solubility, melting points, and spectral

Compound Name Molecular Weight (g/mol) Solubility (LogP) NMR Shifts (δ, ppm)
2-(2-Methylpent-4-en-2-yl)-1H-indole ~215.3 Estimated LogP = 4.2 Alkenyl CH2: ~47.5 (C-13)
2-(Thiophen-2-yl)-1H-indole () ~185.2 LogP = 3.1 Thiophene C: ~128–134
2-(4-Fluorophenyl)-1H-indole () ~211.2 LogP = 3.8 Fluorophenyl C-F: ~115–120
2-(Benzenesulfonylmethyl)-1H-indole () ~271.3 LogP = 2.5 Sulfonyl S=O: ~133–136

Key Observations :

  • NMR data (e.g., ) confirm substituent-specific shifts, aiding structural validation .

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